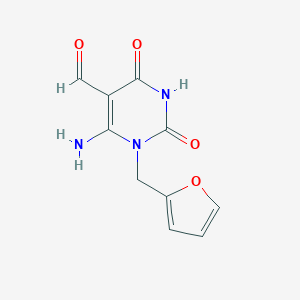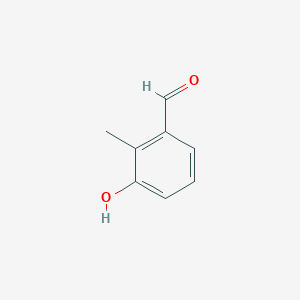
3-Hydroxy-2-methylbenzaldehyde
Vue d'ensemble
Description
3-Hydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methylbenzaldehyde consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it .Physical And Chemical Properties Analysis
3-Hydroxy-2-methylbenzaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 250.6±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
pH-Responsive Fluorescent Sensor : A study by Saha et al. (2011) developed a compound that behaves as a highly selective fluorescent pH sensor. This compound, including 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, shows significant potential in studying biological organelles due to its sensitivity to pH changes (Saha et al., 2011).
Antibacterial Activity : Research by Hapsari et al. (2018) synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde. This compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in antibacterial applications (Hapsari et al., 2018).
Production of Methylbenzaldehydes : A study by Moteki et al. (2016) focused on the production of 2- and 4-methylbenzaldehyde through sequential aldol condensations and dehydrocyclization. These compounds are useful precursors for phthalic anhydride and terephthalic acid, illustrating the compound's utility in chemical synthesis (Moteki et al., 2016).
Pheromone Synthesis : Noguchi et al. (1997) investigated the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' alarm and sex pheromones. This synthesis is vital for developing applications using these pheromones in practical settings (Noguchi et al., 1997).
Rhodium-Catalyzed Reactions : Kokubo et al. (1999) reported that 2-hydroxybenzaldehydes react with various alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst. This reaction demonstrates the compound's versatility in creating diverse chemical products (Kokubo et al., 1999).
Biomedical Applications : Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-methylbenzaldehyde, leading to the synthesis of a new compound with potential applications in biomedical fields, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Copper(II) Complexes as Models for Radical Copper Oxidases : Halcrow et al. (1999) synthesized derivatives from 2-hydroxy-5-methylbenzaldehyde, which were used to create copper(II) salicylaldehyde/tris(3-phenylpyrazolyl)borate complexes. These complexes serve as models for studying radical copper oxidases (Halcrow et al., 1999).
Nonlinear Optical Material : Jayareshmi et al. (2021) conducted a study on 2-hydroxy-5-methylbenzaldehyde, revealing its potential as a nonlinear optical material. This investigation included various spectroscopic and quantum chemical techniques, suggesting its use in optical limiting applications (Jayareshmi et al., 2021).
Safety And Hazards
3-Hydroxy-2-methylbenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) and may damage fertility or the unborn child (Category 1B) . It is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
3-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCRPNCXLQHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342916 | |
| Record name | 3-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylbenzaldehyde | |
CAS RN |
90111-15-2 | |
| Record name | 3-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)
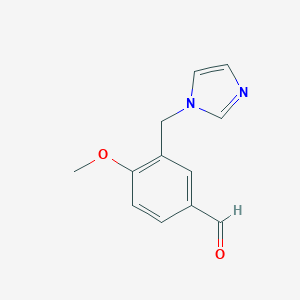
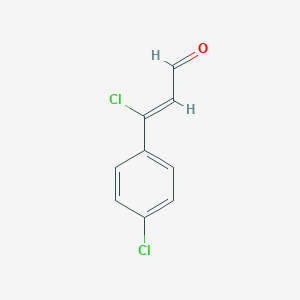
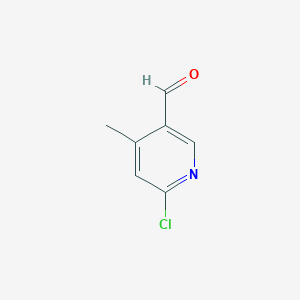
![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
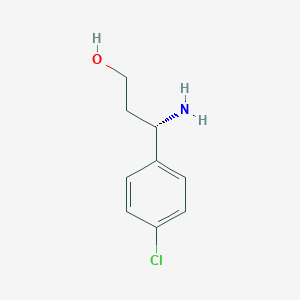
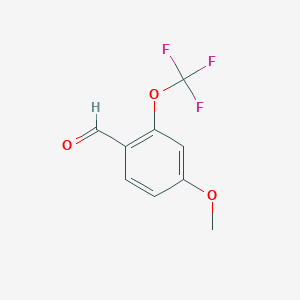
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
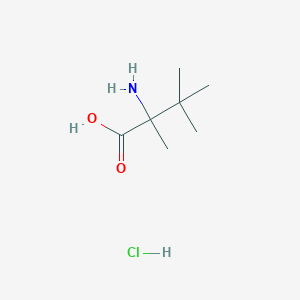
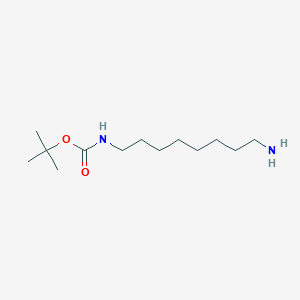
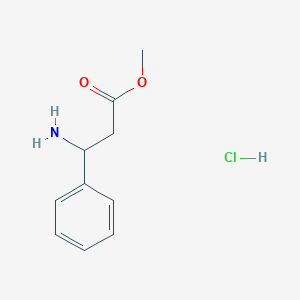
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
